Acetochlor esa

Description

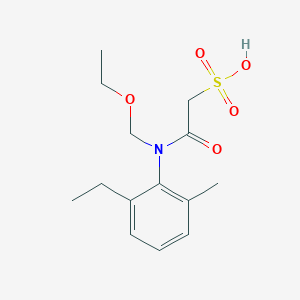

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAIQOCRALNGKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037483 |

Source

|

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187022-11-3 |

Source

|

| Record name | Acetochlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187022-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetochlor ESA: Chemical Structure, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951) is a widely used pre-emergent herbicide from the chloroacetanilide class, employed to control annual grasses and broadleaf weeds in various crops. Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor ethanesulfonic acid (ESA) is a major and frequently detected metabolite in soil and water resources. Due to its persistence and potential for mobility, understanding the chemical nature, analytical determination, and toxicological implications of Acetochlor ESA is of significant interest to researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the chemical structure, analytical methodologies, and toxicological profile of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid, is an organosulfonic acid derivative of the parent herbicide, acetochlor.[1] Its chemical structure is characterized by the substitution of the chlorine atom in acetochlor with a sulfonic acid group.

Below is a 2D representation of the chemical structure of this compound:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid[1] |

| CAS Number | 187022-11-3[1] |

| Molecular Formula | C₁₄H₂₁NO₅S[1] |

| Molecular Weight | 315.39 g/mol [1] |

| SMILES | CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C[1] |

| Physical Description | Typically handled as an analytical standard in solution |

Synthesis

This compound is primarily formed in the environment through the metabolism of acetochlor by soil microorganisms. For research and analytical purposes, this compound is synthesized to be used as a reference standard. While detailed proprietary synthesis methods for analytical standards are not always publicly available, the general synthetic route would involve the reaction of the parent compound, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (acetochlor), with a sulfite (B76179) salt to replace the chlorine atom with a sulfonic acid group.

The synthesis of the parent compound, acetochlor, is a two-step process.[2] It begins with the reaction of 2-ethyl-6-methylaniline (B166961) with chloroacetyl chloride to form an anilide intermediate.[2] This intermediate is then treated with chloromethyl ethyl ether in the presence of sodium hydroxide (B78521) to yield acetochlor.[2]

A specific, detailed, and publicly available protocol for the synthesis of this compound for use as an analytical standard was not identified in the reviewed literature. Analytical standards are commercially available from various chemical suppliers.[2][3]

Spectroscopic Data

Experimental Protocols

The analysis of this compound in environmental samples, such as water, is typically performed using solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol for Analysis of this compound in Water by SPE and LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.[4][5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[6]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through the cartridge.

-

Sample Loading: Load a specific volume of the filtered water sample (e.g., 50 mL) onto the conditioned SPE cartridge at a controlled flow rate.[4]

-

Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

-

Elution: Elute the retained analytes, including this compound, from the cartridge using a suitable solvent mixture, such as 80/20 methanol/water (v/v).[4]

-

Concentration and Reconstitution: Reduce the eluate volume under a gentle stream of nitrogen and reconstitute in a smaller volume of a solvent compatible with the LC mobile phase (e.g., 10/90 acetonitrile (B52724)/water).[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

-

Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-20 µL) is injected.

-

-

Mass Spectrometry Detection:

-

MS System: A tandem quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of this compound.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor ion to product ion transitions for this compound.

-

Environmental Fate and Toxicology

This compound is a significant environmental degradation product of the herbicide acetochlor.[3] Its formation in soil and water is a key aspect of the environmental fate of the parent compound.

Toxicological Profile of the Parent Compound: Acetochlor

Acetochlor has been shown to induce a range of toxicological effects. Studies have demonstrated that acetochlor can induce the generation of reactive oxygen species (ROS) and affect apoptotic-signaling pathways. It can also enhance intracellular free Ca²⁺ concentration and decrease mitochondrial transmembrane potential. Furthermore, acetochlor exposure has been linked to the activation of various signaling pathways, including the NRF2-mediated oxidative stress response, calcium signaling, and inflammatory pathways such as TNFα/TNFR1 and TLR4/NF-κB/NLRP3.

Toxicological Profile of this compound

Animal studies indicate that this compound is less potent than its parent compound, acetochlor.[3] However, it is not without biological activity. The primary toxicological concern associated with this compound is its potential to act as a thyroid disruptor.

Mechanism of Thyroid Disruption:

The precise mechanism of thyroid disruption by this compound is still under investigation. However, studies on the parent compound, acetochlor, suggest that it can disrupt the thyroid-pituitary homeostasis by increasing the clearance of serum thyroxin (T4).[7] It is hypothesized that this compound may act through a similar mechanism, leading to alterations in thyroid hormone levels.[7] Exposure to acetochlor has been shown to alter the expression of genes regulated by thyroid hormone.[8][9]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the analysis of this compound in water samples.

Environmental Fate and Toxicological Implication of this compound

Caption: Formation of this compound and its potential impact on the thyroid system.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound PESTANAL , analytical standard 947601-84-5 [sigmaaldrich.com]

- 3. chiron.no [chiron.no]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. scilit.com [scilit.com]

- 8. Exposure to the herbicide acetochlor alters thyroid hormone-dependent gene expression and metamorphosis in Xenopus Laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exposure to the herbicide acetochlor alters thyroid hormone-dependent gene expression and metamorphosis in Xenopus Laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetochlor ESA Formation Pathway in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetochlor (B104951), a widely used chloroacetamide herbicide, undergoes significant transformation in the environment, leading to the formation of various degradation products. Among these, Acetochlor ethanesulfonic acid (ESA) is a major and frequently detected metabolite in both soil and water systems. Understanding the formation pathway of Acetochlor ESA is critical for assessing the environmental fate and potential impact of Acetochlor. This technical guide provides a comprehensive overview of the biochemical processes involved in this compound formation, detailed experimental protocols for its study, and quantitative data on its occurrence and formation rates.

The Biochemical Pathway of this compound Formation

The formation of this compound from its parent compound, Acetochlor, is a multi-step biological process primarily mediated by microorganisms in soil and water. The pathway involves an initial conjugation reaction followed by a series of enzymatic transformations analogous to the mercapturic acid pathway observed in mammals for xenobiotic detoxification.

The key steps are:

-

Glutathione (B108866) Conjugation: The process is initiated by the enzymatic conjugation of Acetochlor with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), a ubiquitous family of enzymes found in a wide range of organisms, including soil microorganisms.[1][2][3] The glutathione conjugate of Acetochlor is the initial, crucial intermediate in the formation of this compound.

-

Sequential Enzymatic Cleavage: Following glutathione conjugation, the resulting Acetochlor-glutathione conjugate undergoes sequential cleavage of its amino acid residues. This part of the pathway is carried out by a series of microbial enzymes:

-

γ-Glutamyltransferase (GGT): This enzyme removes the glutamyl residue from the Acetochlor-glutathione conjugate, yielding a cysteinylglycine (B43971) conjugate.[4][5][6]

-

Dipeptidases: These enzymes then cleave the glycine (B1666218) residue from the cysteinylglycine conjugate, resulting in the formation of a cysteine conjugate of Acetochlor.[4][5][6]

-

-

Final Transformation to ESA: The final steps leading to the formation of this compound from the cysteine conjugate can proceed through different enzymatic reactions within microbial metabolism. While the precise enzymatic details in soil and water microorganisms are a subject of ongoing research, the overall transformation involves the conversion of the cysteine conjugate to the stable ethanesulfonic acid derivative.

Below is a diagram illustrating the core biochemical pathway for the formation of this compound.

Quantitative Data on Acetochlor Degradation and ESA Formation

The rate of Acetochlor degradation and subsequent ESA formation is influenced by various environmental factors, including soil type, temperature, moisture, pH, and microbial population. The persistence of Acetochlor is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Table 1: Half-life (DT50) of Acetochlor in Soil

| Soil Type | Depth | Temperature (°C) | DT50 (days) | Reference |

| Not specified | Surface | Field Conditions | 10.5 - 15.1 | [7] |

| Surface Soils | Surface | Field Conditions | 6.51 - 13.9 | [7] |

| Subsurface Soils | Subsurface | Field Conditions | 20.3 - 26.7 | [7] |

| Loamy Sand | Surface | 20 | 18 | [8] |

| Various | Subsurface (down to 4.6m) | 20 | 2 - 88 | |

| Neoluvisol & Calcosol | 0-25 cm | 15 - 25 | 1.4 - 14.9 | [9] |

| Chernozem | 0-25 cm | Field Conditions | 13.86 - 17.32 | [8] |

| Medium Silty Loam | Laboratory | Not specified | Faster degradation | [10] |

| Heavy Loamy Sand | Laboratory | Not specified | Slower degradation | [10] |

| New Alluvial, Lateritic, Coastal Saline, Black Soil | Laboratory | 28 ± 2 | 2.2 - 16.7 | [11] |

Table 2: Detection of Acetochlor and its Metabolites in Water

| Compound | Water Type | Location | Concentration Range | Reference |

| This compound | Groundwater | Minnesota, USA | Up to 44.3 ppb | [12] |

| This compound | Surface Water | Minnesota, USA | Up to 4.8 ppb | [12] |

| Acetochlor | Groundwater | Iowa, USA | < 0.1 µg/L | [5] |

| This compound | Groundwater | Four US Sites | Up to 13 µg/L | [5] |

| Acetochlor OXA | Groundwater | Minnesota, USA | Up to 1.4 µg/L | [5] |

| This compound | Raw Water | Not specified | ~0.4 µg/L | [5] |

| Acetochlor | Streams | Midwestern USA | Up to 2 µg/L | [13] |

| This compound | Mississippi River | USA | 0.2 - 1.5 µg/L | [13] |

| Acetochlor & Metabolites | Groundwater | USA | Summed median < 0.05 µg/L (parent), 1.2 µg/L (metabolites) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation.

Soil Incubation Study for Acetochlor Degradation

This protocol is designed to assess the degradation rate of Acetochlor in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade Acetochlor

-

Sterile distilled water

-

Incubation containers (e.g., glass jars with loose-fitting lids)

-

Incubator capable of maintaining constant temperature and humidity

-

High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)

Procedure:

-

Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Determine the soil's water holding capacity (WHC).

-

Spiking: Weigh a known amount of soil (e.g., 100 g) into each incubation container. Prepare a stock solution of Acetochlor in a suitable solvent (e.g., ethanol). Apply the Acetochlor solution to the soil to achieve the desired concentration (e.g., 1-5 mg/kg). Allow the solvent to evaporate completely.

-

Moisture Adjustment: Add sterile distilled water to adjust the soil moisture to a specific level, typically 40-60% of WHC.[4]

-

Incubation: Place the containers in an incubator at a constant temperature (e.g., 20-25°C) in the dark.[4]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate soil samples for analysis.

-

Extraction: Extract Acetochlor and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol (B129727)/water or acetone).[14] A common method involves shaking a known weight of soil with the solvent, followed by centrifugation or filtration.

-

Analysis: Analyze the extracts using HPLC or GC to quantify the concentration of Acetochlor and its degradation products, including this compound.

-

Data Analysis: Plot the concentration of Acetochlor versus time and determine the degradation kinetics and the half-life (DT50).

Analysis of Acetochlor and its Metabolites in Water by SPE and LC/ESI-MS/MS

This protocol is based on established methods for the sensitive detection and quantification of Acetochlor and its ESA and oxanilic acid (OA) degradates in water samples.[7][8][15]

Materials:

-

Water sample (groundwater, surface water)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical standards for Acetochlor, this compound, and Acetochlor OA

Procedure:

-

Sample Preparation: Acidify a 50 mL water sample with phosphoric acid.[7]

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by acidified water.[7]

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

-

Elution: Elute the retained analytes from the SPE cartridge using a suitable solvent mixture, such as 80/20 methanol/water.[7]

-

Concentration and Reconstitution: Evaporate the eluate to a small volume (e.g., <1 mL) and reconstitute it in a solvent compatible with the LC mobile phase, typically 10/90 acetonitrile/water.[7]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution program with mobile phases such as acetonitrile and water with appropriate additives (e.g., ammonium (B1175870) acetate).

-

Mass Spectrometric Detection: Operate the mass spectrometer in both positive ion mode for the parent Acetochlor and negative ion mode for the ESA and OA degradates.[7] Monitor the specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

-

-

Quantification: Prepare a calibration curve using analytical standards of known concentrations to quantify the analytes in the water samples.

Visualizations of Workflows and Pathways

Experimental Workflow for Soil Degradation Study

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. tandfonline.com [tandfonline.com]

- 4. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scilit.com [scilit.com]

- 9. Acetochlor mineralization and fate of its two major metabolites in two soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. Simultaneous determination of acetochlor and propisochlor residues in corn and soil by solid phase extraction and gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Environmental Fate and Transport of Acetochlor ESA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951) is a widely used chloroacetanilide herbicide for the control of annual grasses and some broad-leaved weeds in various crops.[1] Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor Ethanesulfonic Acid (ESA) is a major and frequently detected metabolite.[2][3] Due to its persistence and mobility, Acetochlor ESA is commonly found in both groundwater and surface water, often at higher concentrations and with greater frequency than the parent compound.[3][4] This technical guide provides an in-depth overview of the environmental fate and transport of this compound, compiling available quantitative data, detailing experimental protocols for its study, and visualizing key pathways and processes.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in the environment.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₁NO₅S | [5] |

| Molecular Weight | 315.39 g/mol | [5] |

| XLogP3 | 1.5 | [5] |

| IUPAC Name | 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | [5] |

| CAS Number | 187022-11-3 | [5] |

Environmental Fate and Transport

The environmental behavior of this compound is governed by a combination of transport and transformation processes, primarily occurring in soil and water.

Degradation

This compound is a product of the biological degradation of acetochlor.[6] The primary degradation pathways for acetochlor involve microbial action in the soil, leading to the formation of both this compound and Acetochlor Oxanilic Acid (OXA).[2][6] this compound itself is subject to further biodegradation in the environment, with a reported timeframe of a few days to weeks.[7]

Quantitative Degradation Data

| Compound | DT₅₀ (days) | Conditions | Source |

| Acetochlor | 3.4 - 29 (field mean: 12.9) | Field studies | [2][6] |

| Acetochlor | 6.51 - 13.9 | Surface soils | [6] |

| Acetochlor | 20.3 - 26.7 | Subsurface soils | [6] |

| Acetochlor | 5 - 18 | Hamilton clay loam & Horotiu sandy loam | [8] |

Mobility and Transport

This compound is known to be mobile in the soil environment.[7] Its higher water solubility and lower sorption potential compared to the parent compound contribute to its propensity for leaching into groundwater and transport via surface runoff into rivers and streams.

Soil Sorption Data

Specific soil sorption coefficients (Kd and Koc) for this compound are not widely reported. However, data for acetochlor indicate that its mobility is influenced by soil organic carbon content. Given that degradates are often more mobile than the parent compound, it can be inferred that this compound would exhibit weaker sorption to soil particles.[2]

| Compound | Parameter | Value Range | Source |

| Acetochlor | Koc (L/kg) | High to moderate mobility suggested | [9] |

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. An estimated Bioconcentration Factor (BCF) for acetochlor is 250, suggesting a high potential for bioconcentration in aquatic organisms.[9] However, a measured BCF for this compound is not available. An estimation can be made based on its octanol-water partition coefficient (XLogP3 of 1.5), which generally suggests a low potential for bioaccumulation.

Experimental Protocols

The study of the environmental fate and transport of this compound involves a variety of standardized experimental protocols.

Analytical Methods for Detection

Accurate quantification of this compound in environmental matrices is essential. Several analytical methods have been developed for this purpose, primarily relying on liquid chromatography coupled with mass spectrometry.

EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide (B32628) Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

This method is widely used for the analysis of this compound in drinking water.[10][11][12]

-

Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to concentrate the analytes.

-

Elution: The analytes are eluted from the SPE cartridge with a suitable solvent, such as methanol (B129727) containing ammonium (B1175870) acetate (B1210297).[10]

-

Analysis: The extract is analyzed by LC/MS/MS.

-

Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as ammonium acetate in water and methanol.[10][12]

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for quantification and confirmation.[10][12]

-

USGS Analytical Method for Acetamide Herbicides and Their Degradation Products in Water

The U.S. Geological Survey has also developed robust methods for the analysis of these compounds in water, often utilizing online SPE coupled with HPLC/MS.[13][14][15][16][17]

-

Online SPE: Water samples are directly injected into an online SPE system, which automates the extraction and concentration steps.

-

HPLC/MS Analysis: The subsequent analysis is similar to EPA Method 535, employing a C18 column and MS detection with ESI in negative ion mode.

Environmental Fate Studies

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed to assess the environmental fate of chemicals.

Soil Adsorption/Desorption (OECD Guideline 106)

This guideline describes the batch equilibrium method to determine the soil sorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[18][19][20][21]

-

Procedure: A known concentration of the test substance in an aqueous solution is equilibrated with a known mass of soil. After a defined period, the phases are separated, and the concentration of the substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. This is repeated for a range of concentrations to generate an adsorption isotherm.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[22][23][24][25][26]

-

Procedure: Soil samples are treated with the test substance (often radiolabeled) and incubated under controlled temperature and moisture conditions. At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (e.g., DT₅₀) is then calculated.

Leaching in Soil Columns (OECD Guideline 312)

This guideline assesses the mobility and potential for a chemical to leach through the soil profile.

-

Procedure: A column is packed with soil and the test substance is applied to the surface. The column is then irrigated with a simulated rainfall solution, and the leachate is collected and analyzed for the test substance and its degradates. After the leaching period, the soil column is sectioned, and the distribution of the chemical in the soil profile is determined.

Visualizations

Degradation Pathway of Acetochlor

Caption: Simplified degradation pathway of Acetochlor in the environment.

Experimental Workflow for Environmental Fate Assessment

Caption: General workflow for assessing the environmental fate of this compound.

Logical Relationships in Environmental Transport

Caption: Factors influencing the environmental transport of this compound.

Conclusion

This compound is a significant and mobile degradation product of the herbicide acetochlor, frequently detected in water resources. While its toxicological profile appears less severe than the parent compound, its persistence and mobility warrant careful monitoring and risk assessment.[7][27][28] This technical guide has summarized the current understanding of the environmental fate and transport of this compound, highlighting the need for more quantitative data on its degradation rates and soil sorption characteristics to refine environmental models and risk assessments. The provided experimental protocols and visualizations serve as a resource for researchers and professionals engaged in the study of this and other pesticide metabolites.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The acetochlor registration partnership state ground water monitoring program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H21NO5S | CID 6426848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. health.state.mn.us [health.state.mn.us]

- 8. Field dissipation of acetochlor in two New Zealand soils at two application rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetochlor | C14H20ClNO2 | CID 1988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 14. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. Test No. 307: Aerobic and Anaerobic Transformation in Soil | OECD [oecd.org]

- 24. researchgate.net [researchgate.net]

- 25. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 26. oecd.org [oecd.org]

- 27. health.state.mn.us [health.state.mn.us]

- 28. files.nc.gov [files.nc.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Acetochlor ESA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor ethanesulfonic acid (ESA) is a major degradation product of the chloroacetamide herbicide acetochlor. Due to its increased water solubility and mobility compared to the parent compound, Acetochlor ESA is frequently detected in ground and surface water, raising environmental and health concerns. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its formation through the degradation of acetochlor.

Physical and Chemical Properties

This compound is an organosulfonic acid and a metabolite of the herbicide acetochlor.[1] Its properties are crucial for understanding its environmental fate and transport. The following tables summarize the available quantitative data for this compound and its sodium salt.

This compound (Free Acid)

| Property | Value | Source |

| Molecular Formula | C14H21NO5S | [1] |

| Molecular Weight | 315.39 g/mol | [1] |

| IUPAC Name | 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | [2] |

| CAS Number | 187022-11-3 | [2] |

| Predicted Density | 1.271 ± 0.06 g/cm³ | |

| Predicted pKa | -0.52 ± 0.50 | |

| Water Solubility | Slightly soluble | |

| Melting Point | Not available | |

| Boiling Point | Not available |

This compound Sodium Salt

| Property | Value | Source |

| Molecular Formula | C14H20NNaO5S | [3] |

| Molecular Weight | 337.37 g/mol | [3] |

| CAS Number | 947601-84-5 | [4] |

| Appearance | White to Off-White Solid | |

| Melting Point | 129 - 132 °C | |

| Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water |

Experimental Protocols

Analysis of this compound in Water Samples

The standard method for the determination of this compound in water is based on Solid Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is a summary of established methods, such as EPA Method 535.

Objective: To quantify the concentration of this compound in ground and surface water.

Materials:

-

Water sample (typically 250-500 mL)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Reagent water

-

Internal standard (e.g., a deuterated analog)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Acidify the water sample to a pH of approximately 2.5 with a suitable acid (e.g., formic acid).

-

Add a known amount of the internal standard to the sample.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by reagent water.

-

Load the water sample onto the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with reagent water to remove interfering substances.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the this compound from the cartridge using a suitable solvent, such as a mixture of methanol and water (e.g., 80:20 v/v).

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 10:90 acetonitrile/water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known this compound concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Synthesis of this compound

A detailed, publicly available experimental protocol for the chemical synthesis of this compound is not readily found in the scientific literature. Its preparation is typically achieved through the isolation from in-vitro or in-vivo metabolism studies of Acetochlor, or it is obtained from commercial suppliers of analytical standards. The synthesis of its parent compound, acetochlor, involves the reaction of 2-ethyl-6-methylaniline (B166961) with chloroacetyl chloride, followed by a reaction with chloromethyl ethyl ether in the presence of a base.[5]

Degradation Pathway of Acetochlor to this compound

This compound is a primary metabolite of acetochlor, formed through microbial degradation in soil and water.[6] The pathway involves the substitution of the chlorine atom with a sulfonic acid group. This transformation significantly increases the water solubility and mobility of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H21NO5S | CID 6426848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound sodium salt - 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl) amino]-2-oxo-ethanesulfonic acid sodium salt, Acetochlor ethanesulfonic acid sodium salt [sigmaaldrich.com]

- 4. Acetochlor-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 5. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

Acetochlor ESA CAS number and molecular weight

This technical guide provides a comprehensive overview of Acetochlor ethanesulfonic acid (ESA), a significant metabolite of the herbicide acetochlor. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed chemical and physical properties, along with insights into its detection and toxicological profile.

Core Chemical and Physical Properties

Acetochlor ESA is the primary degradation product of acetochlor, a widely used herbicide. Understanding its fundamental properties is crucial for its analysis and toxicological assessment.

| Property | Value | Citation |

| CAS Number | 187022-11-3 | [1] |

| Molecular Formula | C₁₄H₂₁NO₅S | [1] |

| Molecular Weight | 315.39 g/mol | [1] |

| IUPAC Name | 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | [1] |

The sodium salt of this compound is also a common form for analytical standards.

| Property | Value | Citation(s) |

| CAS Number | 947601-84-5 | [2][3][4][5] |

| Molecular Formula | C₁₄H₂₀NNaO₅S | [4][6][7] |

| Molecular Weight | 337.37 g/mol | [2][3][4][5][6] |

Toxicological and Safety Information

This compound is recognized as a contaminant in groundwater and food, which necessitates a thorough understanding of its potential health risks.

Hazard Classifications:

-

Acute Toxicity 4 (Oral)

-

Eye Irritation 2

-

Skin Irritation 2

-

Specific Target Organ Toxicity, Single Exposure 3 (Respiratory system)

Experimental Protocols & Detection

The detection and quantification of this compound in environmental and biological samples are critical for monitoring and risk assessment. A common analytical technique is Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

A generalized experimental workflow for the analysis of this compound in water samples is outlined below.

Mass Spectrometry Data

Mass spectrometry is a key technique for the identification and quantification of this compound. The following table summarizes key parameters from an LC-ESI-QTOF analysis.[1]

| Parameter | Value |

| Instrument | Bruker maXis Impact |

| Ionization Mode | ESI |

| Fragmentation | CID (Collision-Induced Dissociation) |

| Collision Energy | 10 eV |

| Precursor Adduct | [M+H]⁺ |

| Precursor m/z | 316.1213 |

| Column | Acclaim RSLC C18, 2.2µm, 2.1x100mm |

References

- 1. This compound | C14H21NO5S | CID 6426848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound sodium salt - 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl) amino]-2-oxo-ethanesulfonic acid sodium salt, Acetochlor ethanesulfonic acid sodium salt [sigmaaldrich.com]

- 4. This compound Sodium Salt | LGC Standards [lgcstandards.com]

- 5. Acetochlor-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 6. Acetochlor-ethane sulfonic acid (ESA) sodium | CymitQuimica [cymitquimica.com]

- 7. lookchem.com [lookchem.com]

A Legacy Contaminant: The Environmental Detection History and Analysis of Acetochlor ESA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951), a chloroacetanilide herbicide first registered for use in the United States in 1994, has been widely applied to control grasses and broadleaf weeds in corn and other crops.[1][2] While effective, the environmental fate of acetochlor has become a subject of significant scientific scrutiny. This is primarily due to the prevalence and persistence of its degradation products, particularly Acetochlor ethanesulfonic acid (ESA). This technical guide provides a comprehensive overview of the history of Acetochlor ESA detection in the environment, details the analytical methodologies used for its quantification, and presents its environmental fate and transport pathways.

This compound is formed through the biological degradation of the parent acetochlor compound in the soil.[3] It is more water-soluble and mobile than acetochlor, leading to its frequent detection in both groundwater and surface water.[4] In many cases, this compound is detected more frequently and at higher concentrations than the parent compound, making it a key indicator of acetochlor use and its environmental impact.[5][6] This guide will delve into the timeline of its discovery in the environment, trends in its concentration levels, and the evolution of analytical techniques for its detection.

History of Environmental Detection

The detection of this compound in the environment is closely linked to the registration and widespread use of its parent compound, acetochlor, in the mid-1990s. Initial environmental monitoring efforts focused on the parent herbicide, but as analytical methods advanced, the focus expanded to include its more mobile and persistent degradates.

A pivotal moment in the history of this compound detection came with the work of the U.S. Geological Survey (USGS). While acetochlor was not detected in the 1994 Midwest Pesticide Study (MWPS), it was detected in shallow groundwater by the USGS National Water-Quality Assessment (NAWQA) Program by early 1995, within a year of its first major use.[7][8] This rapid appearance highlighted the need to understand its environmental transport and fate.

By 1999, the USGS had developed an analytical method using high-performance liquid chromatography/mass spectrometry (HPLC/MS) specifically for the analysis of selected chloroacetanilide herbicide degradation compounds in water, including this compound.[3] This method was subsequently updated in 2000, improving method detection limits and expanding the list of analyzable degradates.[3]

Subsequent monitoring programs, such as the EPA's Unregulated Contaminant Monitoring Rule (UCMR), have continued to track the presence of this compound in drinking water sources, providing a more comprehensive picture of its distribution.[4][9][10]

Global Occurrence and Concentration Trends

The presence of this compound has been documented extensively in the United States, particularly in the agricultural regions of the Midwest.[11][12][13] It has also been detected in European water bodies, although data is not as extensive as in the US.[14][15][16][17]

United States

Studies conducted by the USGS and state agencies have consistently shown the widespread occurrence of this compound in both groundwater and surface water.

| Location/Study | Time Period | Water Body Type | Detection Frequency | Maximum Concentration (µg/L) |

| USGS NAWQA Program | 1993-1995 | Shallow Groundwater | Detected by 1995 | Not specified |

| Midwestern US Streams | 1989-1998 | Surface Water | Higher in 1998 than 1994/1995 | Not specified |

| Midwestern US Streams | 2002 | Surface Water | 35-40% (parent acetochlor) | 8.7 (parent acetochlor) |

| Minnesota | 2008-2010 | Drinking Water Systems | Not detected in 59 samples | - |

| Minnesota | 2012-2015 | Groundwater | ~33% | 44.3 |

| Minnesota | 2012-2015 | Surface Water | - | 4.8 |

| Minnesota | 2015 | High-risk Community Wells | Detected in 21 wells | 1.5 |

Table 1: Summary of this compound Detection in the United States.

Europe

Data on this compound concentrations in Europe is more limited. However, monitoring programs for pesticides in European waters have noted the presence of chloroacetanilide herbicides and their degradates. Between 2013 and 2019, pesticide levels, including herbicides like metolachlor (B1676510) (a related chloroacetanilide), exceeded quality thresholds in 13-30% of European surface water monitoring sites.[15][17]

Experimental Protocols

The primary analytical technique for the quantification of this compound in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in water and soil.

Water Analysis (Based on EPA Method 535)

1. Sample Preparation:

-

A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon to extract and concentrate the analytes.[18]

-

The analytes are then eluted from the SPE cartridge with a small volume of methanol (B129727) containing ammonium (B1175870) acetate.[18]

-

The eluate is evaporated to dryness and reconstituted in a final volume of 1 mL with 5 mM ammonium acetate.[18]

2. Instrumental Analysis:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.[19]

-

The separated analytes are introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.[19]

-

Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

3. Quality Control:

-

A surrogate standard (e.g., Dimethachlor ESA) is added to each sample before extraction to monitor the efficiency of the sample preparation process.[19]

-

An internal standard (e.g., Butachlor ESA) is added to the final extract before analysis to correct for variations in instrument response.[19]

-

Method blanks, laboratory fortified blanks, and matrix spikes are analyzed with each batch of samples to assess for contamination and matrix effects.

Soil Analysis

1. Sample Extraction:

-

A representative soil sample (e.g., 20 g) is weighed into an extraction vessel.[20]

-

A two-phase solvent system, such as 10% acetonitrile (B52724) in water and isooctane, is added to the soil.[20]

-

The mixture is shaken vigorously to extract the analytes from the soil matrix.[20]

-

The sample is allowed to settle, and the organic phase is collected for analysis.[20]

2. Instrumental Analysis:

-

The organic extract is typically analyzed by gas chromatography with an electron capture detector (GC-ECD) or by LC-MS/MS after a solvent exchange step.[20]

-

For LC-MS/MS analysis, the protocol would be similar to that described for water analysis.

Signaling Pathways and Environmental Fate

The environmental fate of acetochlor is a critical aspect of understanding the prevalence of this compound. The parent compound undergoes transformation in the soil and water, primarily through microbial degradation.

The diagram above illustrates the primary pathway for the formation of this compound. Once applied to the soil, acetochlor is subject to microbial degradation, which transforms it into the more mobile and persistent this compound.[3][21][22][23] Due to its higher water solubility and lower sorption to soil particles compared to the parent compound, this compound is prone to leaching through the soil profile into groundwater and moving with surface runoff into rivers and streams.[24][25][26][27][28]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of this compound in an environmental water sample.

Conclusion

The history of this compound detection in the environment serves as a compelling case study in the importance of monitoring not just parent pesticide compounds but also their degradation products. Since its initial detection in the mid-1990s, this compound has been recognized as a widespread and persistent contaminant in aquatic systems, particularly in agricultural areas of the United States. The development of sensitive and specific analytical methods, primarily LC-MS/MS, has been instrumental in tracking its occurrence and understanding its environmental fate. For researchers and scientists in environmental science and drug development, the story of this compound underscores the complex interactions between agricultural chemicals and the environment and highlights the continuous need for advanced analytical techniques to assess potential risks.

References

- 1. usgs.gov [usgs.gov]

- 2. Use of acetochlor and cancer incidence in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Acetochlor and Minnesota's Environment | Minnesota Department of Agriculture [mda.state.mn.us]

- 7. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. Changes in herbicide concentrations in Midwestern streams in relation to changes in use, 1989-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pesticides Prevalent in Midwestern Streams | U.S. Geological Survey [usgs.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Chemicals in European surface water and groundwater (Signal) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]

- 15. European waters: pesticide levels above quality thresholds – Justice Pesticides [justicepesticides.org]

- 16. Pesticides in rivers, lakes and groundwater in Europe (Indicator) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]

- 17. Bot Verification [hidropolitikakademi.org]

- 18. NEMI Method Summary - 535 (ITMS) [nemi.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. epa.gov [epa.gov]

- 21. Current insights into environmental acetochlor toxicity and remediation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Sorption of acetochlor, S-metolachlor, and atrazine in surface and subsurface soil horizons of Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of soil and sediment composition on acetochlor sorption and desorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Degradation Products of Acetochlor Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key degradation products of the herbicide Acetochlor (B104951). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the environmental fate of this widely used agricultural chemical. The guide summarizes quantitative data on its degradation, outlines detailed experimental protocols for the analysis of its metabolites, and visualizes the core degradation pathways and analytical workflows.

Introduction to Acetochlor and its Environmental Fate

Acetochlor, a pre-emergent herbicide belonging to the chloroacetanilide class, is extensively used for the control of annual grasses and broadleaf weeds in various crops.[1] Its widespread application raises concerns about its persistence and the potential impact of its degradation products on the environment and human health. The breakdown of Acetochlor in soil and water is primarily a microbial process, although chemical degradation can also occur.[2] This degradation leads to the formation of several key metabolites, with ethanesulfonic acid (ESA) and oxanilic acid (OA) being two of the most significant and frequently detected.[3] Understanding the formation, concentration, and analytical detection of these degradation products is crucial for a thorough environmental risk assessment.

Key Degradation Products of Acetochlor

The environmental degradation of Acetochlor proceeds through several key pathways, including dechlorination, hydroxylation, and dealkylation. These processes result in a range of metabolites, with the most prominent being:

-

Acetochlor ESA (ethanesulfonic acid): A major metabolite formed through the substitution of the chlorine atom with a sulfonic acid group. It is frequently detected in groundwater and surface water.[3][4]

-

Acetochlor OA (oxanilic acid): Another primary degradation product, formed through the oxidation of the side chain. It is also commonly found in water resources.[3][4]

-

Hydroxyacetochlor: An intermediate metabolite resulting from the hydroxylation of the parent compound.

-

2-ethyl-6-methylaniline (B166961) (EMA): A key intermediate formed during the degradation of Acetochlor.[5]

-

2-(1-hydroxyethyl)-6-methylaniline (HEMA): Another significant metabolite derived from Acetochlor degradation.[5]

Quantitative Data on Acetochlor Degradation

The persistence of Acetochlor in the environment is typically characterized by its half-life (DT50), which can vary significantly depending on soil type, temperature, and microbial activity. The following tables summarize key quantitative data on the degradation of Acetochlor and the formation of its primary metabolites.

Table 1: Half-life (DT50) of Acetochlor in Different Soil Types

| Soil Type | Depth | Temperature (°C) | Half-life (DT50) in Days | Reference |

| Neoluvisol | 0-25 cm | 25 | 1.4 - 14.9 | |

| Calcosol | 0-25 cm | 25 | 1.4 - 14.9 | [6] |

| Surface Soils (various) | Surface | Not Specified | 6.51 - 13.9 | [6] |

| Subsurface Soils (various) | Subsurface | Not Specified | 20.3 - 26.7 | [6] |

| Loamy Sandy Soil | Surface | 20 | 18 | [6] |

| Various Subsoils | Down to 4.6 m | 20 | 2 - 88 | [6][7] |

| Chernozem Soil | Not Specified | Not Specified | Not Specified | |

| New Alluvial Soil | Not Specified | 28 ± 2 | 15.8 - 16.7 | [8] |

| Lateritic Soil | Not Specified | 28 ± 2 | 13.0 - 14.3 | [8] |

| Coastal Saline Soil | Not Specified | 28 ± 2 | 8.1 - 10.3 | [8] |

| Black Soil | Not Specified | 28 ± 2 | 2.2 - 4.1 | [8] |

Table 2: Concentration of Acetochlor Degradation Products in Environmental Samples

| Degradation Product | Matrix | Concentration Range (µg/L or µg/kg) | Location/Study | Reference |

| Acetochlor | Surface Water | up to 12.1 ppb | Minnesota, USA | [1] |

| This compound | Groundwater | Not Specified (frequently detected) | Wisconsin, USA | [3] |

| Acetochlor OA | Groundwater | Not Specified (lower frequency of detection) | Wisconsin, USA | [3] |

| Acetochlor | Surface Water | Average: 0.15 µg/L | White River Basin, Indiana, USA | [9] |

Experimental Protocols for the Analysis of Acetochlor and its Degradation Products

Accurate quantification of Acetochlor and its metabolites is essential for environmental monitoring. The following sections detail the methodologies for their extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for the Analysis of Acetochlor and its Metabolites in Soil

This method is suitable for the simultaneous determination of Acetochlor and its polar metabolites like ESA and OA.

4.1.1. Sample Extraction

-

Weigh 10.0 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol (B129727).[10]

-

Vortex the sample for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-5) on the soil pellet with another 20 mL of methanol.

-

Combine the supernatants.

4.1.2. Conversion to EMA and HEMA (for total residue analysis)

For regulatory purposes, Acetochlor and its metabolites are often converted to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA) prior to analysis.[5][10]

-

Take a known volume of the combined supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Dissolve the residue in 4 mL of methanol.

-

Transfer the solution to a pressure-resistant vial.

-

Add 4 mL of 50% (w/w) sodium hydroxide (B78521) solution.

-

Seal the vial and heat at 120°C for 4 hours in a heating block.[5]

-

After cooling, neutralize the solution with an appropriate acid.

4.1.3. Solid-Phase Extraction (SPE) Cleanup

-

Condition a strong anion-exchange polymer-based SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[10]

-

Load the neutralized extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Elute the analytes (EMA and HEMA) with 10 mL of a suitable solvent mixture, such as acetonitrile/water (7:3, v/v).[5]

-

Evaporate the eluate to near dryness and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

4.1.4. LC-MS/MS Instrumental Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode for EMA and HEMA.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte should be optimized.

GC-MS Method for the Analysis of Acetochlor

This method is well-suited for the analysis of the parent Acetochlor compound.

4.2.1. Sample Extraction

-

Weigh 10.0 g of a homogenized soil or plant sample into a 50 mL centrifuge tube.

-

Add a mixture of n-hexane and acetone (B3395972) (1:1 v/v) as the extraction solvent.[11]

-

Utilize an accelerated solvent extraction (ASE) system for efficient extraction.[11]

-

Alternatively, perform a traditional solvent extraction by shaking or sonication.

-

Collect the extract and concentrate it using a rotary evaporator.

4.2.2. Cleanup

A cleanup step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge may be necessary to remove interfering matrix components.

4.2.3. GC-MS Instrumental Analysis

-

Chromatographic Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is commonly used.[11][12]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

Mass Spectrometry: An electron ionization (EI) source is used. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13][14]

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of Acetochlor and a typical experimental workflow for its analysis.

Caption: Primary degradation pathways of Acetochlor herbicide in the environment.

Caption: A generalized experimental workflow for the analysis of Acetochlor and its degradation products.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. Degradation of acetochlor by four microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 5. caa.go.jp [caa.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of acetochlor degradation in the unsaturated zone using two novel in situ field techniques: comparisons with laboratory-generated data and implications for groundwater risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Ecotoxicological Effects of Acetochlor ESA on Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetochlor ethanesulfonic acid (ESA) is a major degradation product of the widely used chloroacetanilide herbicide, acetochlor.[1][2] Due to its persistence and mobility in soil, Acetochlor ESA is frequently detected in both ground and surface waters, leading to concerns about its potential impact on aquatic ecosystems.[1][3] This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicological effects of this compound on aquatic life. It summarizes key toxicity data, details experimental methodologies, and explores the potential mechanisms of action, with a focus on providing actionable information for researchers and environmental risk assessors. While this compound is generally considered to be significantly less toxic to aquatic organisms than its parent compound, acetochlor, emerging research indicates the potential for chronic effects, particularly on growth and the endocrine system.[1][4]

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to various aquatic organisms. For context and comparison, toxicity data for the parent compound, acetochlor, is also provided.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Life

| Species | Taxonomic Group | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Freshwater Vertebrates (various) | Fish | Acute Benchmark | > 90,000 | 96 hours | [4][5][6] |

| Estuarine/Marine Vertebrates (various) | Fish | Acute Benchmark | > 62,500 | 96 hours | [4][5][6] |

| Freshwater Invertebrates (various) | Invertebrate | Acute Benchmark | 9,900 | 48 hours | [4][5][6] |

| Marbled Crayfish (Procambarus virginalis) | Invertebrate | NOEC (Growth) | < 4 | 50 days | [1][7] |

| Marbled Crayfish (Procambarus virginalis) | Invertebrate | LOEC (Growth) | 4 | 50 days | [1][7] |

Table 2: Acute Toxicity of Parent Compound (Acetochlor) to Aquatic Life

| Species | Taxonomic Group | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | 96-hr LC50 | 450 | 96 hours | [5] |

| Bluegill Sunfish (Lepomis macrochirus) | Fish | 96-hr LC50 | 1,300 | 96 hours | [5] |

| Daphnia magna | Invertebrate | 48-hr EC50 | 16,000 | 48 hours | [5] |

| Algae (various) | Algae | - | Highly Toxic | - |

Experimental Protocols

A detailed understanding of the methodologies used to generate ecotoxicity data is crucial for data interpretation and the design of future studies.

Generalized Protocol for Acute Aquatic Toxicity Testing

Acute toxicity tests are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). These tests are designed to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes a non-lethal effect in 50% of the organisms (EC50) over a short period.

A generalized workflow for such an experiment is as follows:

References

- 1. Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. c18 high-performance liquid: Topics by Science.gov [science.gov]

- 4. epa.gov [epa.gov]

- 5. Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2021snapshot.epa.gov]

- 6. outside.vermont.gov [outside.vermont.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Regulatory Landscape of Acetochlor ESA in Drinking Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951), a widely used chloroacetanilide herbicide, undergoes degradation in the environment to form various metabolites, including Acetochlor ethanesulfonic acid (Acetochlor ESA). Due to its higher mobility and persistence in water compared to the parent compound, this compound is frequently detected in ground and surface water, raising concerns about its potential impact on human health through drinking water contamination. This in-depth technical guide provides a comprehensive overview of the current regulatory guidelines, toxicological data, and analytical methodologies pertaining to this compound in drinking water. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in water quality assessment, toxicology, and environmental health.

Regulatory Guidelines and Health Advisories

The regulation of this compound in drinking water is not uniform across all jurisdictions. While some regional bodies have established specific guidance values, major international organizations have not yet set a specific limit for this metabolite.

United States

In the United States, there is no federal Maximum Contaminant Level (MCL) for this compound in drinking water. The U.S. Environmental Protection Agency (EPA) has included "Alachlor ESA and other acetanilide (B955) degradation products" on its Drinking Water Contaminant Candidate List, indicating that it is a priority for monitoring and potential future regulation.[1]

The Minnesota Department of Health (MDH) has taken a proactive approach by establishing health-based guidance values for this compound in drinking water. These values are based on toxicological studies and are intended to protect public health.

European Union

The European Union (EU) has not established a specific parametric value for this compound in its Drinking Water Directive. However, the directive does set a general standard for individual pesticides and their relevant metabolites at 0.1 µg/L.[2] Acetochlor itself is not an approved active substance for use in plant protection products in the EU, which limits the occurrence of its metabolites.[3][4]

Other Jurisdictions

At present, specific guideline values for this compound from the World Health Organization (WHO), Health Canada, and the Australian National Health and Medical Research Council (NHMRC) have not been established. These organizations have general frameworks for assessing the risks of pesticides and their metabolites in drinking water.[5][6][7]

Quantitative Toxicological Data

The health-based guidance values for this compound are derived from toxicological studies in animals. The following tables summarize the key quantitative data from these studies, primarily from assessments conducted by the Minnesota Department of Health.

| Parameter | Value | Species | Study Duration | Critical Effect(s) | Reference |

| No-Observed-Adverse-Effect Level (NOAEL) | 225.4 mg/kg-day | Rat | 90-day | - | [8] |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | 374.6 mg/kg-day | Rat | Short-term | Increased free thyroxine (T4) | [8] |

| Health-Based Guidance Value | Concentration (µg/L) | Issuing Body | Basis |

| Chronic Health Risk Limit | 300 | Minnesota Department of Health | Based on a 90-day rat study, incorporating uncertainty factors.[9] |

| Short-term Non-Cancer Health Risk Limit | 500 | Minnesota Department of Health | Based on a short-term rat study observing changes in thyroid hormones. |

| Subchronic Non-Cancer Health Risk Limit | 500 | Minnesota Department of Health | Based on effects on the male reproductive system and thyroid. |

Toxicological Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms by which Acetochlor and its metabolites may exert toxic effects. Two primary pathways have been identified as potential targets.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Studies on the parent compound, acetochlor, suggest that it can disrupt the homeostasis of the HPT axis. The proposed mechanism involves an increased clearance of the thyroid hormone thyroxine (T4). This disruption can lead to a cascade of effects, including an increase in thyroid-stimulating hormone (TSH), as the body attempts to compensate for the lower T4 levels.[8]

Inhibition of Glutathione (B108866) Peroxidase and Oxidative Stress

A more recent proposed mechanism suggests that acetochlor can inhibit the activity of glutathione peroxidase (GPX), a key enzyme in the antioxidant defense system.[1][2][10][11][12] This inhibition leads to an accumulation of lipid peroxides and reactive oxygen species (ROS), resulting in oxidative stress. The cell responds to this stress by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Experimental Protocols

Detailed experimental protocols for the pivotal toxicological studies on this compound are often part of regulatory submissions and not always publicly available in peer-reviewed literature. However, standardized methods are typically followed, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.

90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study is designed to provide information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

-

Test Animals: Typically, young, healthy adult rats (e.g., Sprague-Dawley strain) are used. Both males and females are included in the study.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The dose levels are selected based on the results of acute toxicity studies.

-

Administration: The test substance is administered orally, usually by gavage or mixed in the diet or drinking water, seven days a week for 90 days.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Endpoints: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify target organs of toxicity.[13][14][15]

Analytical Method for this compound in Drinking Water (Based on U.S. EPA Method 535)

U.S. EPA Method 535 is a standardized procedure for the determination of chloroacetanilide and other acetamide (B32628) herbicide degradates, including this compound, in drinking water.[1]

-

Sample Preparation: A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon to extract the analytes. The cartridge is then dried.

-

Elution: The analytes are eluted from the SPE cartridge with a small volume of an appropriate solvent, typically methanol (B129727) with an ammonium (B1175870) acetate (B1210297) buffer.

-

Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). The use of MS/MS allows for highly selective and sensitive detection of the target analytes.

-

Quantification: The concentration of this compound is determined by comparing the response of the analyte in the sample to that of a known concentration in a standard solution.

Conclusion

The presence of this compound in drinking water is a matter of ongoing regulatory and scientific attention. While the Minnesota Department of Health has established specific guidance values based on toxicological data, a broader consensus from international and other national regulatory bodies is still developing. The identified potential toxicological pathways—disruption of the HPT axis and induction of oxidative stress—provide a foundation for further research into the health effects of this prevalent water contaminant. Standardized analytical methods like U.S. EPA Method 535 are crucial for accurate monitoring and risk assessment. This technical guide serves as a comprehensive resource for professionals working to understand and mitigate the potential risks associated with this compound in drinking water.

References

- 1. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase 4 | Sciety [sciety.org]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. waterstp.ca [waterstp.ca]

- 6. canada.ca [canada.ca]

- 7. Guidelines for Canadian Drinking Water Quality - Summary Tables - Canada.ca [canada.ca]

- 8. health.state.mn.us [health.state.mn.us]

- 9. health.state.mn.us [health.state.mn.us]

- 10. biorxiv.org [biorxiv.org]